molecular formula C16H21NO4 B118630 Piperlotine D CAS No. 958296-13-4

Piperlotine D

Cat. No. B118630
M. Wt: 291.34 g/mol
InChI Key: TYFKYDTUEMTUNY-SREVYHEPSA-N
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Description

Piperlotine D is a natural product that can be extracted from Piper lolot . It is an antiplatelet aggregation agent and has been found to inhibit arachidonic acid-induced platelet aggregation with an IC50 of 43.4 μg/mL .


Synthesis Analysis

Piperlotines, including Piperlotine D, have been synthesized through various methods, often involving the use of catalysts, hazardous reagents, anhydrous media, or coupling reagents . A greener method of synthesis has been developed through mechanochemical activation under solvent-free conditions . This process involves the reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde .


Molecular Structure Analysis

The molecular formula of Piperlotine D is C16H21NO4 . Its structure includes an α,β-unsaturated amide moiety . The exact mass is 291.14705815 g/mol .


Chemical Reactions Analysis

The synthesis of Piperlotine D involves a reaction of a β-amidophosphonate, K2CO3, and an aromatic aldehyde . This mechanochemical process is under thermodynamic control because only the E isomer is isolated for every reaction .


Physical And Chemical Properties Analysis

Piperlotine D has a molecular weight of 291.34 g/mol . It has a topological polar surface area of 48 Ų . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Bioactive Effects and Therapeutic Potential

Piperlotine D, closely related to compounds like Piperine found in black pepper, exhibits numerous bioactive effects. It has been acknowledged for its antimicrobial action and physiological benefits, including immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor, and other activities. Clinical studies have highlighted its remarkable antioxidant, antitumor properties, and potential to enhance the bioavailability of various (chemo)therapeutic drugs, emphasizing its therapeutic potential (Stojanović-Radić et al., 2019).

Traditional Medicine and Pharmacological Profile

Piper longum, often associated with Piperlotine D, has been used traditionally across South Asian countries for a variety of health conditions. Its phytochemistry and pharmacological profile reveal a wide range of activities, including anti-inflammatory, analgesic, anti-oxidant, anti-microbial, and anti-cancer effects. Despite these traditional claims, more scientific validation and investigations are required to substantiate these uses (Yadav, Krishnan, & Vohora, 2020).

Antituberculosis and Anticancer Potential

Piperlotine D-related compounds like Piperine have shown promising activity against tuberculosis (TB) when combined with antimicrobials, particularly as efflux pump (EP) inhibitors, enhancing the treatment efficacy (Hegeto et al., 2019). Furthermore, numerous studies have outlined the anticancer activities of piperine, including its ability to inhibit proliferation and survival of various cancerous cell lines, modulate cell cycle progression, and exhibit anti-apoptotic activity, positioning it as a potential candidate for cancer therapy development (Manayi, Nabavi, Setzer, & Jafari, 2017).

Cardiovascular Protective Effects

Studies have also shown the cardiovascular protective effects of black pepper and its major bioactive constituent piperine. Piperine exhibits beneficial effects by targeting processes associated with atherosclerosis, preventing lipid peroxidation, promoting cholesterol efflux from macrophages, and ameliorating myocardial ischemia, cardiac injury, and cardiac fibrosis, among other benefits (Wang et al., 2020).

Psychopharmacological and Neuroprotective Activities

Piperlotine D-related compounds have been researched for their psychopharmacological activities, showing potential as antidepressants and in improving cognitive functions. Piperine, in particular, has been noted for its cognitive-enhancing effects, which may occur through its cytoprotective and AChE inhibitory effects in the hippocampus, indicating its potential in treating neurological disorders (Dewanto et al., 2021).

properties

IUPAC Name

(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFKYDTUEMTUNY-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperlotine D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CY Li, WJ Tsai, AG Damu, EJ Lee, TS Wu… - Journal of agricultural …, 2007 - ACS Publications
… Piperlotine-D (4) was obtained as a colorless syrup and shown to have a molecular formula of C 16 H 21 NO 4 . All the spectra of 4 were similar to those of 3 and suggested that it is an …
Number of citations: 53 pubs.acs.org
NA Stini, PL Gkizis, CG Kokotos - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… In 2007, Li and coworkers isolated a new family of compounds from the methanolic extract of Piper lolot, including piperlotine A, piperlotine C, piperlotine D and 1-trans-…
Number of citations: 7 pubs.rsc.org
R Martha Perez Gutierrez… - Mini Reviews in …, 2013 - ingentaconnect.com
Objective: Piper has been used for long timelike condiment and food, but also in traditional medicine around of the world. This work resumes the available and up to date work done on …
Number of citations: 111 www.ingentaconnect.com
OA Ramírez-Marroquín, F Manzano-Pérez… - Synthetic …, 2019 - Taylor & Francis
Piperlotines are natural products characterized by an α,β-unsaturated amide moiety. These compounds found wide applications in Medicinal Chemistry like antibacterials, cytotoxic …
Number of citations: 8 www.tandfonline.com
W Zhou, M Bai, X Huang, S Song - 亚洲传统医药, 2017 - asianjtm.syphu.edu.cn
The genus Piper is a large genus of flowering plants, belonging to the Piperaceae family. Phytochemical investigations of the genus Piper have resulted in the isolation of alkaloids, …
Number of citations: 1 asianjtm.syphu.edu.cn
P De, F Bedos-Belval… - Current Organic …, 2012 - ingentaconnect.com
Cinnamic acid and its phenolic analogues are natural substances. Chemically, cinnamic acids or the 3-phenyl acrylic acids, offer three main reactive sites: substitution on the phenyl ring…
Number of citations: 44 www.ingentaconnect.com

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